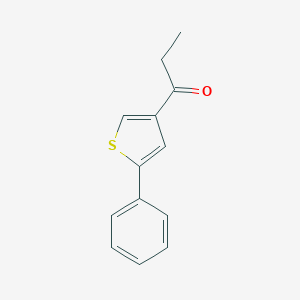![molecular formula C14H19BrO2S B428906 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide](/img/structure/B428906.png)
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide is a complex organic compound featuring a unique tricyclic structure. This compound is characterized by the presence of a bromine atom, an ethyl group, multiple methyl groups, and a prop-1-ynyl group attached to a thiatricycloheptane core. The presence of sulfur in the tricyclic ring system and the bromine atom contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide involves multiple steps, including the formation of the tricyclic core and the introduction of various substituents. The synthetic route typically starts with the construction of the thiatricycloheptane core through cyclization reactions. Subsequent steps involve the introduction of the bromine atom, ethyl group, methyl groups, and prop-1-ynyl group through a series of substitution and addition reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The sulfur atom in the tricyclic ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the alkyne group. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the tricyclic structure play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways by forming covalent or non-covalent interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide can be compared with other similar compounds, such as:
1-Bromo-2,4,6-trimethyl-3lambda6-thiatricyclo[2.2.1.02,6]heptane 3,3-dioxide: Lacks the ethyl and prop-1-ynyl groups, resulting in different reactivity and applications.
1-Bromo-7-ethyl-2,4,6-trimethyl-3lambda6-thiatricyclo[2.2.1.02,6]heptane 3,3-dioxide:
1-Bromo-7-ethyl-2,4,6-trimethyl-5-prop-1-ynyl-3lambda6-thiatricyclo[2.2.1.02,6]heptane: Lacks the dioxide functionality, leading to different oxidation states and reactivity.
These comparisons highlight the uniqueness of 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[221
Eigenschaften
Molekularformel |
C14H19BrO2S |
|---|---|
Molekulargewicht |
331.27g/mol |
IUPAC-Name |
1-bromo-7-ethyl-2,4,6-trimethyl-5-prop-1-ynyl-3位6-thiatricyclo[2.2.1.02,6]heptane 3,3-dioxide |
InChI |
InChI=1S/C14H19BrO2S/c1-6-8-10-11(3)9(7-2)14(15)12(10,4)13(14,5)18(11,16)17/h9-10H,7H2,1-5H3 |
InChI-Schlüssel |
IZMOMVHASBKFLY-UHFFFAOYSA-N |
SMILES |
CCC1C2(C(C3(C1(C3(S2(=O)=O)C)Br)C)C#CC)C |
Kanonische SMILES |
CCC1C2(C(C3(C1(C3(S2(=O)=O)C)Br)C)C#CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Chlorophenyl)vinyl]-2-methylthiophene](/img/structure/B428825.png)

![3,4,10,11-Tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B428828.png)
![2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene](/img/structure/B428830.png)
![3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B428832.png)

![Ethyl 4-amino-5-[2-(2-thienyl)vinyl]-2-thiophenecarboxylate](/img/structure/B428834.png)
![dimethyl 2-(acetylamino)-2-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]malonate](/img/structure/B428836.png)
![3a,8b-Dihydrofuro[3,4-b][1]benzofuran-1,1,3,3-tetracarbonitrile](/img/structure/B428837.png)
![Diethyl 2-[(5-methyl-2-thienyl)methylene]malonate](/img/structure/B428840.png)
![1-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-hexanone](/img/structure/B428841.png)
![2-methyl-3-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B428844.png)
![9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-2-carbaldehyde](/img/structure/B428846.png)
